molecular formula C11H17ClN4O B3043291 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine CAS No. 838089-53-5

6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine

Cat. No. B3043291
CAS RN: 838089-53-5
M. Wt: 256.73 g/mol
InChI Key: KBVXZFQAHHKPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine” is a chemical compound with the molecular formula C11H17ClN4O . It is used for research and development purposes .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Aggarwal, Kaushik, Kumar, and Saini (2020) focused on synthesizing 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives, including 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine. These compounds were evaluated for their analgesic properties using an animal model. The results indicated moderate to good analgesic activity, suggesting potential pharmaceutical applications (Aggarwal, Kaushik, Kumar, & Saini, 2020).

Synthesis and Molecular Structure

Sallam et al. (2021) synthesized a compound structurally related to 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine. The study included an analysis of the compound's molecular structure using various spectroscopic techniques and X-ray diffraction, highlighting the importance of heterocyclic compounds in medicinal chemistry (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Nucleophilic Substitution Reactions

Pattison, Sandford, Yufit, Howard, and Christopher (2009) researched the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for the synthesis of various pyridazinone systems through sequential nucleophilic aromatic substitution processes. This study has implications in drug discovery and highlights the potential of using compounds like 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine in creating polyfunctional systems (Pattison, Sandford, Yufit, Howard, & Christopher, 2009).

Corticotropin-Releasing Factor Receptor Antagonist

Gehlert et al. (2007) described a novel corticotropin-releasing factor receptor antagonist, which is structurally related to 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine. The compound showed efficacy in animal models of alcoholism, indicating its potential in treating alcohol dependence (Gehlert et al., 2007).

properties

IUPAC Name

6-chloro-N-(3-morpholin-4-ylpropyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c12-10-2-3-11(15-14-10)13-4-1-5-16-6-8-17-9-7-16/h2-3H,1,4-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVXZFQAHHKPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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